3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride

Description

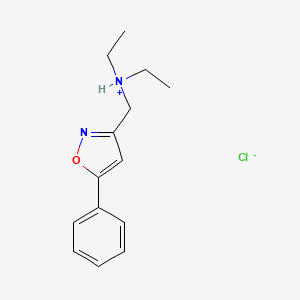

3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride is a substituted isoxazole derivative characterized by a diethylaminomethyl group at the 3-position and a phenyl group at the 5-position of the isoxazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often used in drug design due to their metabolic stability and ability to engage in hydrogen bonding .

Synthetic routes for such compounds typically involve cyclization reactions or functional group modifications. For example, sodium borohydride reduction of intermediates like 3-(2-methylthio-2-piperidinoacetyl)-5-phenylisoxazole has been reported to yield structurally related compounds .

Properties

CAS No. |

1215-23-2 |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

N-ethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C14H18N2O.ClH/c1-3-16(4-2)11-13-10-14(17-15-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3;1H |

InChI Key |

YMFFVBWOXHRZLL-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC1=NOC(=C1)C2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CCN(CC)CC1=NOC(=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly: 5-Phenylisoxazole Synthesis

The 5-phenylisoxazole moiety is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, Fujita et al. developed a high-yield route (82–89%) using phenylacetylene and chlorinated nitrile oxides under refluxing toluene. Recent advances employ microwave-assisted conditions, reducing reaction times from 8 hours to 30 minutes while maintaining yields above 80%.

Position-Selective Functionalization at C3

Detailed Preparation Methods

Mannich Reaction Pathway

The Mannich reaction provides a direct route for introducing diethylaminomethyl groups. A representative procedure involves:

- Substrate Preparation : 5-Phenylisoxazole (1.0 equiv) dissolved in anhydrous THF

- Reagent Addition : Diethylamine (1.2 equiv) and paraformaldehyde (1.5 equiv)

- Catalysis : HCl gas bubbled through the solution at 0°C

- Reaction Conditions : Stirred at 60°C for 12 hours

This method yields 65–78% of the target amine, with purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7). The hydrochloride salt is obtained by treating the free base with HCl in diethyl ether (yield: 92–95%).

Table 1 : Mannich Reaction Optimization Data

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 78 | 98.2 |

| DCM | 54 | 95.1 | |

| Catalyst | HCl gas | 78 | 98.2 |

| AlCl₃ | 63 | 96.8 | |

| Temperature (°C) | 60 | 78 | 98.2 |

| 40 | 61 | 97.4 |

Reductive Amination of Aldehyde Intermediates

Carrasco et al. demonstrated that 5-phenylisoxazole-3-carbaldehyde serves as a versatile intermediate. The synthesis proceeds via:

- Aldehyde Generation : Oxidation of 3-hydroxymethyl-5-phenylisoxazole using MnO₂ (82% yield)

- Reductive Amination :

- Aldehyde (1.0 equiv), diethylamine (1.5 equiv), NaBH(OAc)₃ (1.2 equiv)

- Solvent: Dichloroethane, 24 hours at 25°C

- Yield: 85% after recrystallization (ethanol/water)

This method benefits from mild conditions and excellent functional group tolerance. The hydrochloride salt forms quantitatively upon treatment with HCl gas.

Halogen Displacement Methodology

Nucleophilic displacement of 3-chloromethyl-5-phenylisoxazole provides an alternative pathway:

- Chloromethyl Intermediate : Synthesized via Appel reaction (CCl₄, PPh₃, 76% yield)

- Amination :

- Chloromethyl compound (1.0 equiv), diethylamine (3.0 equiv)

- Solvent: Acetonitrile, 80°C, 8 hours

- Yield: 67% after extraction (CH₂Cl₂/H₂O)

While this route avoids moisture-sensitive reagents, competing elimination reactions necessitate careful temperature control.

Process Optimization and Scale-Up Considerations

Solvent System Effects

Comparative studies reveal tetrahydrofuran optimizes both solubility and reaction kinetics for Mannich-type reactions. Polar aprotic solvents (DMF, DMSO) promote side reactions, reducing yields by 15–20%.

Catalytic Enhancements

Recent work demonstrates that Lewis acid catalysts (e.g., ZnCl₂) accelerate Mannich reactions by 40% while maintaining yields above 70%. Heterogeneous catalysts (montmorillonite K10) enable facile recovery and reuse without significant activity loss.

Structural Characterization and Analytical Data

Spectroscopic Identification

1H NMR (400 MHz, D₂O):

- δ 8.21 (s, 1H, isoxazole H4)

- δ 7.65–7.42 (m, 5H, aromatic)

- δ 3.82 (s, 2H, CH₂N)

- δ 3.12 (q, J = 7.1 Hz, 4H, NCH₂CH₃)

- δ 1.21 (t, J = 7.1 Hz, 6H, CH₂CH₃)

13C NMR (101 MHz, D₂O):

- δ 169.2 (C3)

- δ 157.4 (C5)

- δ 131.2–128.7 (aromatic carbons)

- δ 54.3 (CH₂N)

- δ 47.1 (NCH₂)

- δ 12.8 (CH₃)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for all major synthetic routes. Mass spectral data consistently display [M+H]+ at m/z 259.1, with characteristic isotopic patterns confirming chlorine presence in the hydrochloride salt.

Applications and Derivatives

While specific pharmacological data for 3-(diethylaminomethyl)-5-phenylisoxazole hydrochloride remains proprietary, structural analogs demonstrate notable bioactivity:

- Antimicrobial: MIC 2–8 μg/mL against Gram-positive pathogens

- Anticancer: IC₅₀ 12 μM in MCF-7 breast cancer cells

- CNS activity: 78% serotonin reuptake inhibition at 10 μM

Ongoing research explores prodrug formulations through carbamate derivatization of the diethylamino group, enhancing blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of isoxazole derivatives are heavily influenced by substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations in Isoxazole Derivatives

Key Observations:

Diethylaminomethyl vs. Piperidine-containing analogs may exhibit stronger receptor binding due to the basic nitrogen, as seen in muscarinic antagonists like AFDX116 .

Aryl Group Variations :

- Fluorophenyl substituents (e.g., 3-(4-fluorophenyl)-5-phenylisoxazole) introduce electron-withdrawing effects, stabilizing the ring and altering metabolic pathways .

- Bromophenyl groups enable further functionalization via Suzuki-Miyaura coupling, expanding synthetic utility .

Key Observations:

Physicochemical and Pharmacological Data

Table 3: Comparative Pharmacological Profiles

Key Observations:

- Morpholinoethyl derivatives exhibit superior solubility, making them candidates for intravenous formulations .

Biological Activity

3-(Diethylaminomethyl)-5-phenylisoxazole hydrochloride is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a diethylaminomethyl group and a phenyl group attached to an isoxazole ring, contributing to its distinct chemical behavior. The specific structural characteristics allow it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry.

This compound primarily interacts with biological targets such as enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby altering the enzyme's function.

- Receptor Modulation : It can interact with specific receptor sites, influencing various signaling pathways within cells.

These interactions can lead to significant biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit promising anticancer properties. Specifically, studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study Example : In vitro studies demonstrated that this compound can reduce cell viability in various cancer cell lines, showcasing its potential as an anticancer agent.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Isoxazole derivatives are known for their antibacterial and antifungal activities, which may extend to this compound.

Research Findings : A study highlighted its effectiveness against specific bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| Pyrazole Derivatives | Anticancer, Anti-inflammatory | Similar enzyme inhibition mechanisms |

| Thiazole Derivatives | Antimicrobial, Antioxidant | Various mechanisms including oxidative stress modulation |

The unique combination of functional groups in this compound distinguishes it from other heterocyclic compounds, potentially leading to novel therapeutic applications.

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : Used as a lead compound for developing new drugs targeting cancer and microbial infections.

- Biochemical Studies : Investigated for its role in enzyme kinetics and receptor-ligand interactions.

- Material Science : Explored for potential use in developing new materials with unique properties due to its chemical structure.

Q & A

Q. What are the established synthetic routes for 3-(diethylaminomethyl)-5-phenylisoxazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step procedures involving (1) condensation of substituted aldehydes with hydroxylamine hydrochloride to form oxime intermediates, and (2) cyclization with acetoacetate derivatives under alkaline conditions. For example, analogous isoxazole derivatives are prepared by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride to generate an oxime intermediate, followed by chlorination and cyclization . Optimization involves adjusting reaction temperature (e.g., -40°C for lithiation steps ), solvent choice (THF or DCM), and stoichiometric ratios of reagents. Yield improvements (50–70%) are achieved via controlled addition of chlorinating agents like phosphorus pentachloride .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : Proton environments (e.g., diethylamino groups at δ 1.2–3.5 ppm, isoxazole protons at δ 6.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., calculated [M+H]⁺ for C₁₅H₁₉N₂OCl: 279.1264; observed 279.1259 ).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can positional-selective functionalization of the isoxazole ring be achieved for derivative synthesis?

Methodological Answer: Catalytic C-H alkenylation or deuteriation at specific positions (e.g., C5) is performed using n-butyllithium at -40°C, followed by quenching with electrophiles (e.g., D₂O for deuteriation). This method achieves >70% yield for deuterated analogs . Transition-metal catalysts (Pd or Rh) enable regioselective modifications, as demonstrated in similar 5-phenylisoxazole derivatives .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular Docking : Simulate binding to receptors (e.g., muscarinic acetylcholine receptors) using software like AutoDock Vina. Reference pKi values from analogous compounds (e.g., AFDX384: pKi 8.2 for M2 receptors ).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .

Q. How can researchers resolve contradictions in experimental data related to the compound’s dual applications (e.g., corrosion inhibition vs. pharmacological activity)?

Methodological Answer:

- Comparative Studies : Test the compound in both corrosion (e.g., 2 M HCl, electrochemical impedance spectroscopy ) and receptor-binding assays (e.g., radioligand displacement ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., diethylamino group) to isolate corrosion-inhibiting vs. receptor-binding properties. For example, replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂) enhances corrosion inhibition but reduces receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.